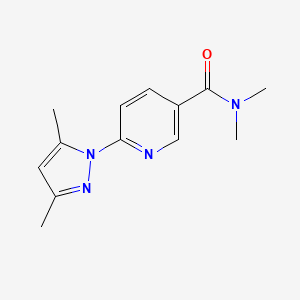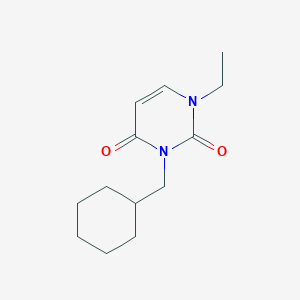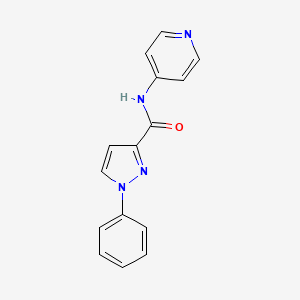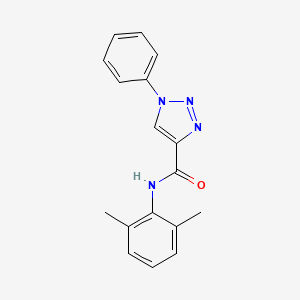![molecular formula C9H10BrNOS B7558555 N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide, also known as BCTMC, is a compound that has gained attention in scientific research due to its potential as a pharmaceutical agent. BCTMC belongs to the class of cyclopropanecarboxamide compounds and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide is not fully understood, but it has been found to interact with various molecular targets in the body. N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has also been found to interact with GABA receptors, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has been found to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells and has been found to inhibit the growth of cancer cells. N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide in lab experiments is its potential as a pharmaceutical agent. It has been found to have anti-cancer and neuroprotective properties, making it a promising candidate for further research. However, one limitation of using N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide in lab experiments is its limited availability. N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide is not readily available and requires specialized synthesis methods, making it difficult to obtain for research purposes.
Zukünftige Richtungen
For research on N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide include further studying its potential as a pharmaceutical agent and investigating its mechanism of action and molecular targets in the body.
Synthesemethoden
The synthesis of N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide involves the reaction of 5-bromo-3-thiophenemethanol and cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has been found to have potential as a pharmaceutical agent in various scientific research studies. It has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNOS/c10-8-3-6(5-13-8)4-11-9(12)7-1-2-7/h3,5,7H,1-2,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEPFUJNKRYBMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CSC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)


![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)
![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)






![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)

![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)